molecular formula C23H21NO4 B368451 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one CAS No. 879043-76-2

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

Cat. No. B368451
CAS RN: 879043-76-2
M. Wt: 375.4g/mol
InChI Key: INKZDZRTARMCHK-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, also known as HN1, is a small molecule compound that has been studied for its potential applications in scientific research. HN1 is a member of the indolinone family of compounds, which are known to have a variety of biological activities.

Scientific Research Applications

Antispasmodic Activity

An experimental study investigated the anticonvulsant action of 2-oxoindolin-3-glyoxylic acid derivatives, including compounds related to 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, in acute myoclonic and other forms of convulsions. These derivatives demonstrated a reduction in convulsion syndrome, showcasing potential as antispasmodic agents. The effectiveness was comparable to that of diazepam, suggesting their utility in treating convulsive disorders (Lutsenko et al., 2014).

Synthetic Methodologies

The compound's derivatives have been explored in synthetic chemistry for their utility in producing complex molecules. For instance, MgCl2 catalyzed one-pot synthesis utilized similar chemical structures to create naphthalene-1,4-dione derivatives, highlighting green chemistry applications and the versatility of these compounds in organic synthesis (Zhijie Fu et al., 2016).

Intramolecular Cyclization

Research into the synthesis of complex heterocyclic compounds through intramolecular cyclization demonstrated the use of hydroxylactams, including naphthalen-1-yl derivatives, to produce isoxazolo-pyrroloisoquinoline and related structures. This showcases the compound's potential in facilitating the synthesis of biologically active heterocycles (L. V. Lenshmidt et al., 2018).

Antitumor Activity

The synthesis and evaluation of naphthalen-1-yl derivatives, including structural analogs of 3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one, have shown promising results in anticancer studies. These studies indicate the potential of such compounds in developing new therapeutic agents for cancer treatment (R. S. Gouhar & Eman M. Raafat, 2015).

Anxiolytic Effect

A study on the anxiolytic effect of 2-oxoindolin-3-glyoxylic acid derivatives, related to the compound , confirmed their potential in reducing anxiety. This research highlighted the diversity of biological activities that compounds with this core structure might exhibit, offering new avenues for psychiatric medication development (R. Lutsenko et al., 2013).

properties

IUPAC Name

3-hydroxy-1-(2-naphthalen-2-yloxyethyl)-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO4/c1-16(25)15-23(27)20-8-4-5-9-21(20)24(22(23)26)12-13-28-19-11-10-17-6-2-3-7-18(17)14-19/h2-11,14,27H,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZDZRTARMCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=CC4=CC=CC=C4C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-(2-(naphthalen-2-yloxy)ethyl)-3-(2-oxopropyl)indolin-2-one

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